

# Application Notes and Protocols for Ivaltinostat (Formic) Administration in Animal Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ivaltinostat formic

Cat. No.: B8201730

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## Introduction

Ivaltinostat, also known as CG-200745, is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated anti-tumor effects in various preclinical and clinical studies. As a key epigenetic modulator, Ivaltinostat influences the expression of tumor suppressor genes and other critical proteins involved in cell cycle regulation and apoptosis. Notably, it has been shown to induce cell death by modulating the acetylation of the p53 tumor suppressor and to exert anti-tumor effects through miRNAs that target the Hippo signaling pathway.<sup>[1]</sup> This document provides detailed application notes and protocols for the administration of the formic acid formulation of Ivaltinostat in animal studies, based on available preclinical data.

## Data Presentation

The following tables summarize quantitative data from various animal studies investigating the efficacy and pharmacokinetics of Ivaltinostat.

Table 1: Efficacy of Ivaltinostat in Xenograft Models

Animal Model	Cancer Cell Line	Administration Route	Dosage & Schedule	Outcome	Reference
BALB/c nude mice	BxPC-3 (Pancreatic)	Intraperitoneal (IP)	30 mg/kg, daily for 3 weeks (in combination with gemcitabine/erlotinib)	Reduced tumor volume by up to 50%	[2]
BALB/c nude mice	SNU-1196 (Cholangiocarcinoma)	Intraperitoneal (IP)	45 mg/kg, on days 1, 3, 5, 7, 9, 11, 13, 15, 17, and 19	Decreased average tumor volume from 599.4 mm <sup>3</sup> (saline) to 340.6 mm <sup>3</sup>	[3]
BALB/c nude mice	SNU-1196/GR (Gemcitabine-Resistant Cholangiocarcinoma)	Intraperitoneal (IP)	45 mg/kg, on days 1, 3, 5, 7, 9, 11, 13, 15, 17, and 19	Decreased average tumor volume from 959.0 mm <sup>3</sup> (saline) to 398.8 mm <sup>3</sup>	[3]
C57BL/6J mice	Unilateral Ureteral Obstruction (UUO) Model	Oral (PO)	30 mg/kg, daily for 7 days	Attenuated oxidative stress and inflammatory cytokines	

Table 2: Pharmacokinetic Parameters of Oral Ivaltinostat (CG-750) in Humans (for reference)

Parameter	Value	Notes	Reference
Mean Bioavailability	10.6% (range: 4.18% - 21.33%)	Compared to intravenous formulation (CG-745)	[4][5]
Linearity	Linear pharmacokinetics in the dose range of 125-750 mg	Single-dose study	[4][5]

## Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of Ivaltinostat in animal models.

### Protocol 1: Intraperitoneal (IP) Administration in a Pancreatic Cancer Xenograft Model

This protocol is based on a study evaluating the synergistic effect of Ivaltinostat with gemcitabine and erlotinib.[2]

#### 1. Animal Model:

- Species: BALB/c nude mice, female
- Age: 6 weeks

#### 2. Tumor Cell Inoculation:

- Cell Line: BxPC-3 human pancreatic cancer cells
- Preparation: Harvest exponentially growing BxPC-3 cells and resuspend in a suitable medium (e.g., sterile PBS).
- Injection: Subcutaneously inject  $5 \times 10^6$  cells into the right flank of each mouse.
- Monitoring: Allow tumors to grow until they reach a volume of approximately 150-200 mm<sup>3</sup>.

### 3. Formulation Preparation (General Protocol):

- Compound: Ivaltinostat (formic)
- Vehicle: A common vehicle for IP injection is a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline or phosphate-buffered saline (PBS). A typical starting point is 5-10% DMSO in saline. The final formulation should be sterile-filtered.
- Concentration: Calculate the required concentration based on the desired dosage (30 mg/kg) and the injection volume (typically 100-200  $\mu$ L for a mouse). Ensure the final DMSO concentration is well-tolerated by the animals.

### 4. Dosing and Schedule:

- Ivaltinostat: Administer 30 mg/kg via intraperitoneal injection daily for 3 weeks.
- Gemcitabine: Administer 20 mg/kg via intraperitoneal injection on days 1, 4, 7, 10, 13, 16, and 19.
- Erlotinib: Administer 50 mg/kg via oral gavage daily for 3 weeks.
- Control Groups: Include groups receiving vehicle only and each treatment alone.

### 5. Monitoring and Endpoint:

- Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Body Weight: Monitor animal body weight regularly as an indicator of toxicity.
- Endpoint: At the end of the 3-week treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis.

## Protocol 2: Oral Gavage Administration

While a specific study detailing the oral administration of "**Ivaltinostat formic**" was not found, a general protocol for oral gavage in mice is provided below, based on a study that used an oral formulation of Ivaltinostat.

#### 1. Animal Model:

- Species: As required for the specific study (e.g., C57BL/6J mice).
- Age: Typically 6-8 weeks.

#### 2. Formulation Preparation (General Protocol):

- Compound: Ivaltinostat (formic)
- Vehicle: For oral gavage, a suspension or solution is typically prepared. Common vehicles include 0.5% methylcellulose in water, or a mixture of polyethylene glycol (PEG), Tween 80, and water. The choice of vehicle will depend on the solubility of the **Ivaltinostat formic** salt.
- Preparation: Prepare a homogenous and stable suspension or a clear solution of Ivaltinostat in the chosen vehicle.

#### 3. Dosing and Administration:

- Dosage: As per the experimental design (e.g., 30 mg/kg).
- Administration: Administer the formulation using a proper-sized oral gavage needle. The volume is typically around 10 mL/kg body weight.
- Schedule: As required by the study (e.g., daily for 7 days).

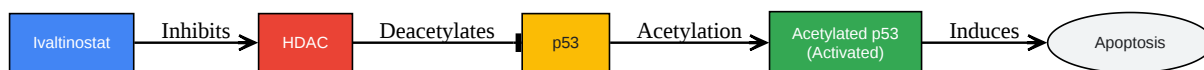
#### 4. Monitoring:

- Monitor the animals for any signs of distress post-administration.
- Follow the specific endpoints of the study (e.g., tissue collection for biomarker analysis).

## Mandatory Visualizations

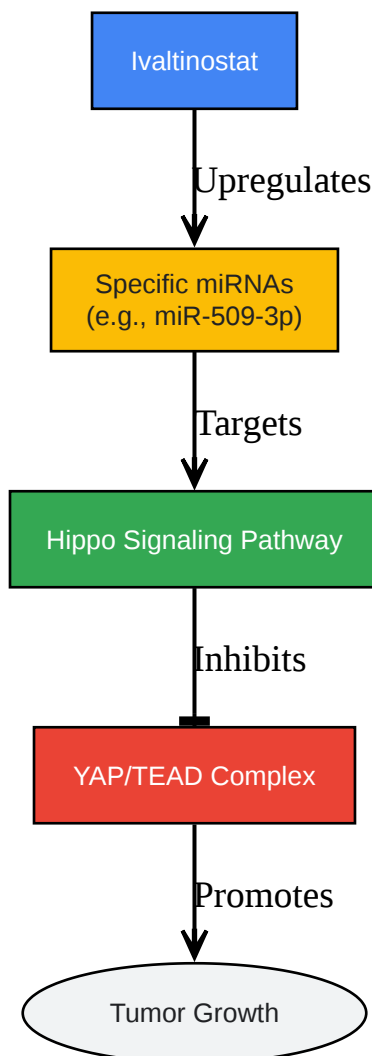
### Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Ivaltinostat.



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Caption: Ivaltinostat inhibits HDAC, leading to increased p53 acetylation and apoptosis.

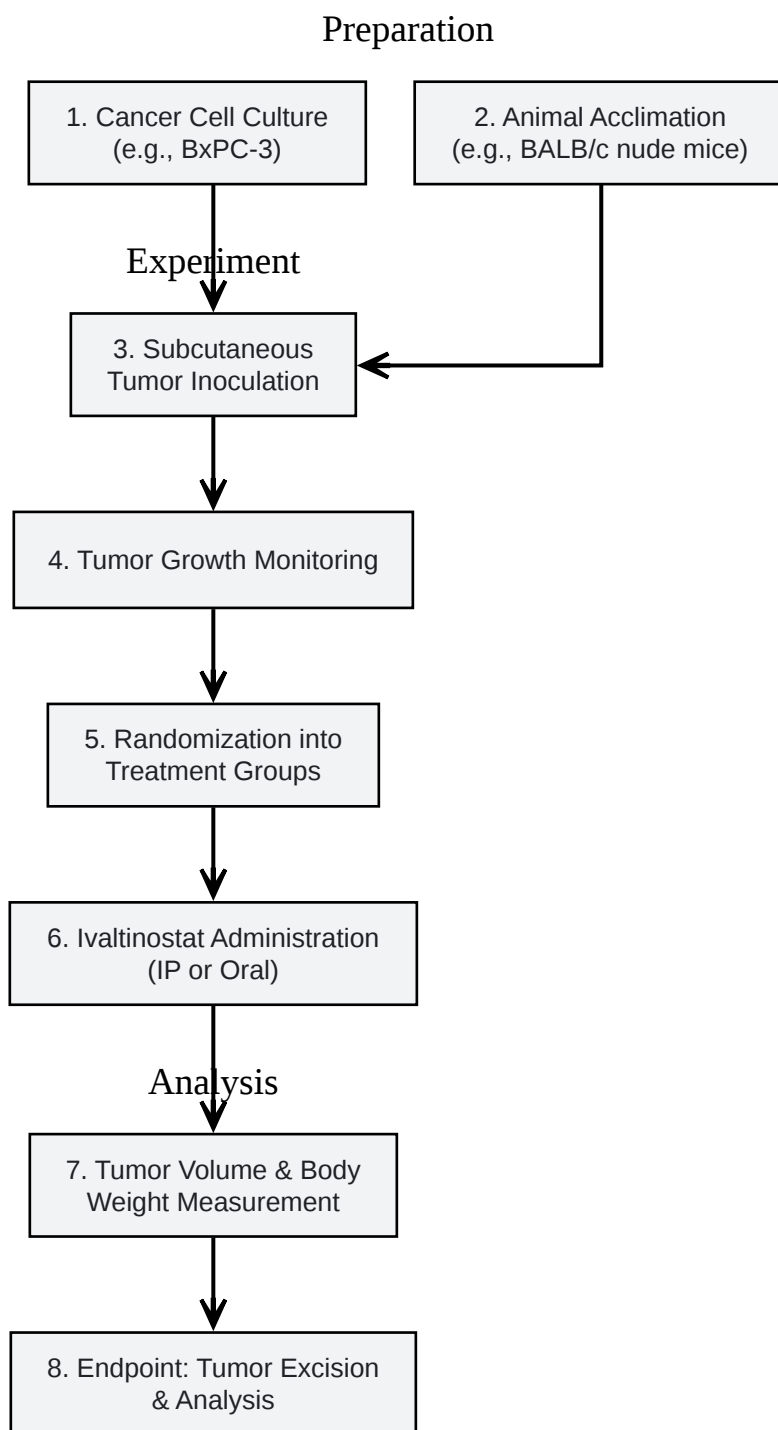


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Caption: Ivaltinostat upregulates miRNAs that target and inhibit the Hippo pathway.

## Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study.



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Caption: Workflow for a typical xenograft mouse model efficacy study.

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## References

- 1. researchgate.net [researchgate.net]
- 2. A phase I/II study of ivaltinostat combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Pharmacokinetics, pharmacodynamics and safety of oral formulation (CG-750) of ivaltinostat, a histone deacetylase inhibitor, compared to IV formulation (CG-745) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
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## Contact

Address: 3281 E Guasti Rd

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